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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-4-

methylaniline

CAS No.: 919118-71-1

Cat. No.: B1361043 Get Quote

For professionals in drug development and materials science, the precise structural elucidation

of molecular isomers is not merely an academic exercise; it is a foundational requirement for

ensuring efficacy, safety, and reproducibility. Chlorophenoxy anilines, a class of compounds

featuring a substituted diaryl ether linkage, are critical scaffolds in medicinal chemistry and

agrochemicals. The positional isomerism of the chlorine atom on the phenoxy ring and the

phenoxy group on the aniline ring can dramatically influence the molecule's three-dimensional

conformation, electronic properties, and ultimately, its biological activity.[1][2]

This guide provides an in-depth comparative analysis of chlorophenoxy aniline isomers,

focusing on the key structural differentiators. We will move beyond a simple listing of data to

explain the causality behind the observed properties and the rationale for selecting specific

analytical techniques. The protocols described herein are designed as self-validating systems,

integrating multiple analytical techniques to provide unambiguous structural confirmation.

The Isomeric Landscape: Positional Variations
The core structure of chlorophenoxy aniline involves three key components: an aniline ring, a

phenoxy ring, and a chlorine substituent. The relative positions of these components give rise

to multiple isomers. For this guide, we will focus on a comparative analysis of isomers where

the chlorine is fixed at the para-position of the phenoxy ring, while the chlorophenoxy group is

positioned at the ortho-, meta-, and para-positions of the aniline ring. This allows for a direct
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examination of how the substitution pattern on the aniline scaffold impacts the overall molecular

architecture.

The three primary isomers under consideration are:

2-(4-chlorophenoxy)aniline (ortho-isomer)

3-(4-chlorophenoxy)aniline (meta-isomer)

4-(4-chlorophenoxy)aniline (para-isomer)
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Caption: Positional isomers of (4-chlorophenoxy)aniline.
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Comparative Physicochemical Properties
The position of the bulky chlorophenoxy group significantly alters intermolecular forces, such as

hydrogen bonding and van der Waals interactions, which in turn dictates the compound's

physical properties. For instance, the ability of the amino group to participate in intermolecular

hydrogen bonding is sterically hindered in the ortho-isomer compared to the more accessible

meta- and para-isomers, which can influence properties like boiling point and crystal lattice

energy.

Property
2-(4-
chlorophenoxy
)aniline

3-(4-
chlorophenoxy
)aniline

4-(4-
chlorophenoxy
)aniline

Source

Molecular

Formula
C₁₂H₁₀ClNO C₁₂H₁₀ClNO C₁₂H₁₀ClNO [3][4]

Molecular Weight 219.67 g/mol 219.67 g/mol 219.67 g/mol [3][4]

Appearance Oily Liquid Solid Solid [5]

Boiling Point
202°C / 15

mmHg
Not Available Not Available [5]

CAS Number 2770-11-8 105945-24-2 139-69-5 [3][4]

Spectroscopic Analysis for Isomer Differentiation
A multi-technique spectroscopic approach is essential for the definitive identification of these

isomers.[6][7] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due

to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[8]

¹H NMR: The chemical shifts (δ) and splitting patterns of the aromatic protons are highly

diagnostic.
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Ortho-isomer: The protons on the aniline ring will exhibit a more complex splitting pattern

due to the lack of symmetry. The proton ortho to the amino group will be significantly

influenced by both the -NH₂ and the adjacent ether linkage.

Meta-isomer: This isomer also lacks symmetry, leading to distinct signals for all protons on

the aniline ring.

Para-isomer: The substitution pattern creates symmetry in the aniline ring, resulting in a

simpler AA'BB' system (two doublets), which is a key differentiating feature.

¹³C NMR: The number of unique signals in the aromatic region directly corresponds to the

number of chemically non-equivalent carbon atoms. The para-isomer will show fewer signals

than the ortho- and meta-isomers due to its symmetry.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

While all isomers share the same functional groups, the precise vibrational frequencies can be

subtly affected by the substitution pattern, which alters bond strengths and vibrational coupling.

[9]

N-H Stretching: Typically observed as two bands (asymmetric and symmetric) in the 3300-

3500 cm⁻¹ region. The degree of hydrogen bonding can influence the position and

broadness of these peaks.

C-O-C Stretching: The asymmetric stretch of the diaryl ether is a strong band usually found

around 1200-1280 cm⁻¹.

C-Cl Stretching: A strong absorption in the 1000-1100 cm⁻¹ region is characteristic of the C-

Cl bond on the aromatic ring.

Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to

characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be

a fingerprint for the specific isomer.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

[10]

Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₁₂H₁₀ClNO)

and will therefore exhibit the same molecular ion peak at m/z ≈ 219, with a characteristic

M+2 peak at ≈ 221 due to the ³⁷Cl isotope.

Fragmentation Pattern: The key to differentiation lies in the relative abundances of fragment

ions. The primary fragmentation pathway for diaryl ethers is the cleavage of the C-O ether

bond. The stability of the resulting radical cations will differ based on the isomer, leading to

variations in the fragmentation pattern. For example, cleavage of the C-O bond in the ortho-

isomer may be influenced by interactions with the adjacent amino group, potentially leading

to unique rearrangement pathways not observed in the meta- or para-isomers.

Pathway A Pathway B

Chlorophenoxy Aniline Isomer
(m/z = 219)

[C₆H₄Cl]⁺
Chlorophenyl Cation

(m/z = 111)

C-O Cleavage

[C₁₂H₁₀NO]⁺
Loss of Cl radical

- Cl•

[C₆H₅Cl-O]⁺
Chlorophenoxy Cation

(m/z = 128)

C-O Cleavage

[C₆H₆NO]⁺
Aminophenoxy Cation

Click to download full resolution via product page

Caption: Plausible fragmentation pathways in Mass Spectrometry.

Advanced Structural Characterization
X-ray Crystallography
For isomers that are solid at room temperature (meta- and para-), single-crystal X-ray

crystallography provides the most definitive and unambiguous structural data.[11][12] This

technique yields a precise three-dimensional map of electron density in the crystal, allowing for

the determination of:
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Bond Lengths and Angles: Confirming the molecular connectivity.

Torsional Angles: Critically, this reveals the conformation of the molecule in the solid state,

particularly the dihedral angle between the planes of the two aromatic rings. This angle is a

result of the balance between steric hindrance and electronic conjugation.

Crystal Packing and Intermolecular Interactions: Isomers will pack differently in the crystal

lattice. X-ray crystallography can reveal detailed information about hydrogen bonding

networks involving the -NH₂ group and other non-covalent interactions that dictate the

macroscopic properties of the solid.[13]

Computational Modeling
In conjunction with experimental data, computational chemistry provides powerful insights into

the structural and electronic properties of isomers.[14][15] Using methods like Density

Functional Theory (DFT), one can:

Predict Minimum Energy Conformations: Determine the most stable 3D structure in the gas

phase, including the torsional angle of the ether linkage.

Simulate Spectroscopic Data: Calculated NMR chemical shifts and IR vibrational frequencies

can be compared with experimental spectra to aid in peak assignment and confirm isomer

identity.[16]

Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps to

visualize electron-rich and electron-poor regions. These maps can help rationalize

differences in reactivity and potential biological interactions between isomers.

Experimental Protocols
The following protocols are generalized and should be optimized for the specific

instrumentation and isomer being analyzed.

Synthesis: Ullmann Condensation
The Ullmann condensation is a reliable method for synthesizing diaryl ethers.[10]
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Objective: To synthesize a (4-chlorophenoxy)aniline isomer via copper-catalyzed coupling of an

aminophenol with 1-chloro-4-iodobenzene.

Protocol:

Reactant Preparation: In a nitrogen-flushed round-bottom flask, combine the appropriate

aminophenol isomer (e.g., 3-aminophenol for the meta-isomer) (1.0 eq.), 1-chloro-4-

iodobenzene (1.1 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and a copper catalyst such

as copper(I) iodide (CuI) (0.1 eq.).

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO).

Reaction: Heat the mixture to 120-150 °C under a nitrogen atmosphere and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room

temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the pure chlorophenoxy aniline isomer.

Analytical Workflow
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Analytical & Characterization Workflow

Spectroscopic Analysis Advanced Analysis

Synthesis
(Ullmann Condensation)

Purification
(Column Chromatography)

Computational Modeling
(DFT Calculations)

Preliminary Characterization
(TLC, Melting Point)

NMR
(¹H, ¹³C, COSY) FTIR HRMS X-Ray Crystallography

(if solid)

Structure Confirmed
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Caption: Integrated workflow for synthesis and structural validation.

Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

Standard acquisition parameters should be used. For complex spectra, 2D experiments like

COSY can be run to establish proton-proton correlations.

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction).

Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and
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coupling constants. Compare the number of signals in the ¹³C spectrum to the expected

number based on molecular symmetry.

Protocol: FTIR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg

of dry KBr powder and pressing the mixture into a transparent disk.

Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates.

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from

4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for the N-H, C-O-C, C-Cl, and

aromatic C-H functional groups.

Protocol: Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization -

APCI). Acquire a full scan mass spectrum in a range appropriate for the expected molecular

weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the

molecular formula. Analyze the fragmentation pattern and compare the relative intensities of

key fragments between isomers.

Conclusion
The structural comparison of chlorophenoxy aniline isomers is a clear illustration of the

principle that subtle changes in molecular architecture can have profound consequences.

While each isomer shares the same chemical formula, their distinct physical properties and

spectroscopic signatures are a direct result of their unique three-dimensional structures.
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Unambiguous identification is not possible with a single technique; rather, it requires a

synergistic approach. The definitive power of NMR for mapping atomic connectivity, combined

with the functional group information from IR and the fragmentation patterns from MS, creates

a robust analytical framework. For crystalline solids, X-ray crystallography offers the ultimate

confirmation of solid-state structure. These experimental techniques, when supported and

rationalized by computational modeling, provide the comprehensive structural understanding

required for advanced research and development.

References
PubChem. (n.d.). 3-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information.

Retrieved from [Link]

Stuper, A. M., Jurs, P. C. (1976). Study of the Relationship Between the Structures and
Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Journal of Pharmaceutical
Sciences, 65(4), 503-508.

Dahe, G. (2009). Theoretical study of thermochemical and structural parameters of

chlorinated isomers of aniline. Murdoch University Research Portal. Retrieved from [Link]

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information.

Retrieved from [Link]

PubChem. (n.d.). 3-Chloro-2,4-bis(4-chlorophenoxy)aniline. National Center for

Biotechnology Information. Retrieved from [Link]

PubMed. (2010). Development of quantitative structure-metabolism (QSMR) relationships for

substituted anilines based on computational chemistry. National Library of Medicine.

Retrieved from [Link]

Helliwell, J. R. (2000). Phase Problem in X-ray Crystallography, and Its Solution.
Al-Obaidi, A. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.
Martin, G. E., Williams, K. R. (2010). X-Ray Crystallography of Chemical Compounds.
Current Pharmaceutical Analysis, 6(2), 79-90.

PubMed. (2010). X-ray Crystallography of Chemical Compounds. National Library of

Medicine. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/15291038
https://researchportal.murdoch.edu.au/latest/publications/theoretical-study-of-thermochemical-and-structural-parameters-o
https://pubchem.ncbi.nlm.nih.gov/compound/76010
https://pubchem.ncbi.nlm.nih.gov/compound/154110636
https://pubmed.ncbi.nlm.nih.gov/20664969/
https://pubmed.ncbi.nlm.nih.gov/21556209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


International Journal of Scientific Research in Science and Technology. (2019). Synthesis
and Characterization of tris-( 4-Phenoxyphenyl ) amine by Conventional Method.
International Journal of Pharmaceutical Sciences Review and Research. (2025).
Farquharson, M. E., Gage, J. C., Northover, J. (1958). The biological action of chlorophenols.
British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.
ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline /
thiophenoxy / 2-pyridylamino) alkoxy] flavones.
Pretsch, E., Bühlmann, P., Affolter, C. (2000).
Research Journal of Pharmacy and Technology. (2023).
Royal Society of Chemistry. (2020).
Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals.
ManTech Publications. (2025).
ARC Journals. (2015). Application of I.R.
Asian Journal of Spectroscopy. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-
Initio Study.
Royal Society of Chemistry. (2000).
MDPI. (2022).
ResearchGate. (2012). Computational modeling of antimalarial 10-substituted
deoxoartemisinins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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